N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide
Description
Historical Development of Dibenzo[b,f]oxazepines
The dibenzo[b,f]oxazepine scaffold emerged in the mid-20th century through military research into non-lethal chemical agents. Initial work by the British Ministry of Defence during the late 1950s identified dibenz[b,f]oxazepine (CR gas) as a potent lachrymatory agent, described in military reports as inducing "intense skin irritation and temporary blindness". This compound, later classified as a tricyclic heterocycle with a seven-membered oxazepine ring fused to two benzene rings, represented a structural departure from earlier riot control agents like CS gas.
By the 1960s, pharmacological studies revealed unexpected biomedical potential. The discovery that loxapine—a dibenzo[b,f]oxazepine derivative—exhibited antipsychotic activity redirected research toward therapeutic applications. This pivot marked the scaffold’s transition from crowd-control tool to medicinal chemistry cornerstone. Subsequent decades saw systematic exploration of substituent effects, particularly at positions 2, 8, and 11 of the tricyclic core, culminating in derivatives with diverse bioactivities.
Chemical Classification and Nomenclature
Dibenzo[b,f]oxazepines belong to the azepine class of seven-membered heterocycles containing one nitrogen and one oxygen atom. The numbering system follows IUPAC guidelines for fused polycyclic systems, with the oxazepine ring designated as the central scaffold.
Table 1: Nomenclature of Key Substituents in N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)sulfamoyl)phenyl)propionamide
| Position | Substituent | Nomenclature Prefix |
|---|---|---|
| 2 | Sulfamoyl group | N-(sulfamoyl) |
| 8 | Methyl group | 8-methyl |
| 11 | Oxo group | 11-oxo |
| 3 (aryl) | Methyl/propionamide | 3-methyl-4-propionamidophenyl |
The prototypical structure (C₁₃H₉NO) has a molar mass of 195.22 g/mol and melting point of 68–69°C. Substituents like the 11-oxo group increase polarity, with calculated XLogP3 values decreasing from 3.9 (parent compound) to 2.1 in derivatives with multiple oxygen-bearing groups.
Significance in Medicinal Chemistry Research
Dibenzo[b,f]oxazepine derivatives exhibit multidimensional pharmacodynamic profiles:
- Enzyme Inhibition : Sulfamoyl-containing derivatives demonstrate carbonic anhydrase IX/XII inhibition, with IC₅₀ values <100 nM in renal cell carcinoma models.
- Receptor Modulation : The 11-oxo group enables selective agonism of TRPA1 ion channels, implicated in inflammatory pain pathways.
- Cytoskeletal Targeting : Analogues with allyl substituents (e.g., at position 5) disrupt microtubule dynamics by binding β-tubulin’s colchicine site, showing nM-level cytotoxicity in glioblastoma lines.
Table 2: Bioactivity Trends in Dibenzo[b,f]oxazepine Derivatives
The scaffold’s synthetic versatility enables targeted modifications—introducing propionamide moieties at the aryl position enhances blood-brain barrier permeability by reducing topological polar surface area (TPSA) from 89 Ų to 72 Ų.
Structural Evolution of Oxazepine-Based Compounds
Structural optimization has followed three key trajectories:
Ring Saturation : Partial hydrogenation of the oxazepine ring (10,11-dihydro derivatives) reduces planarity, enhancing receptor selectivity. The 11-oxo group in dihydro analogues improves metabolic stability compared to fully unsaturated versions.
Substituent Engineering :
- Position 2 : Sulfamoyl groups (-SO₂NH₂) confer sulfonamide-like bioactivity, enabling hydrogen bonding with enzyme active sites.
- Position 8 : Methyl substitution shields the oxazepine ring from oxidative metabolism, increasing plasma half-life from 2.1 to 6.8 hours in murine models.
- Aryl Extensions : The 3-methyl-4-propionamidophenyl group in the target compound introduces a hydrophobic pocket-binding domain while maintaining aqueous solubility (logP 2.4).
Stereochemical Control : Recent asymmetric syntheses using L-proline catalysis achieve enantiomeric ratios >99:1, critical for optimizing CNS penetration. Molecular dynamics simulations reveal that (S)-configured derivatives exhibit 18-fold higher D₂ receptor affinity than (R)-enantiomers.
Properties
IUPAC Name |
N-[3-methyl-4-[(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-4-23(28)25-16-7-10-22(15(3)12-16)33(30,31)27-17-6-9-20-18(13-17)24(29)26-19-11-14(2)5-8-21(19)32-20/h5-13,27H,4H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWKUHDSEYGQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide typically involves multiple steps:
Formation of the dibenzo-oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonamide group: This step involves the reaction of the dibenzo-oxazepine intermediate with a sulfonyl chloride derivative under basic conditions.
Attachment of the propionamide group: The final step involves the acylation of the sulfonamide intermediate with propionyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways, particularly those involving sulfonamide and oxazepine moieties.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues with Dibenzooxazepine Cores
F732-0028 (N-{4-[(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl]phenyl}propanamide)
- Structural differences : The methyl group on the dibenzooxazepine ring is at position 10 (vs. position 8 in Compound X).
- Physicochemical similarities :
- Implications : Positional isomerism may alter conformational stability and target binding.
4-Hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide
- Structural differences : A hydroxybenzenecarboxamide substituent replaces the sulfamoyl-phenylpropionamide group.
- Implications : Enhanced hydrogen-bonding capacity may improve solubility but reduce blood-brain barrier penetration .
Propionamide Derivatives with Heterocyclic Moieties
N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide
- Structural differences : Incorporates a pyrimidine ring and cyclohexyl group instead of the dibenzooxazepine core.
- Key data :
- Implications : The pyrimidine moiety may enhance π-π stacking interactions with biological targets, while the cyclohexyl group introduces steric bulk .
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
- Structural differences : Features a thiazole-oxadiazole hybrid scaffold.
- Key data :
- Implications : The thiazole group may confer antimicrobial or kinase inhibitory activity .
Physicochemical and Pharmacokinetic Comparison
- logP trends : Compound X and F732-0028 exhibit similar lipophilicity, favoring passive diffusion across membranes.
- Synthetic complexity : Compound X’s dibenzooxazepine core may require multi-step synthesis, whereas pyrimidine derivatives () rely on transition-metal catalysis .
Biological Activity
N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide (CAS Number: 921898-09-1) is a compound with potential biological significance, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
- Molecular Formula : C23H21N3O5S
- Molecular Weight : 451.5 g/mol
- Structural Features : The compound contains a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of oxazepine structures have exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Sensitive Bacteria |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |
| Compound 12 | 0.011 | - | E. coli |
| Compound 11 | 0.008 | - | S. aureus |
The most active compound in related studies demonstrated MIC values significantly lower than those of standard antibiotics like ampicillin and streptomycin, indicating a promising antibacterial profile .
Antifungal Activity
In addition to antibacterial effects, compounds structurally related to this compound have shown antifungal properties with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.
Antitumor Activity
The compound's structural framework suggests potential antitumor activity. Research on similar dibenzo compounds indicates that they can inhibit the proliferation of cancer cells.
Case Study: Antitumor Efficacy
A study investigated the antiproliferative effects of various synthesized compounds on human tumor cell lines, revealing that some derivatives exhibited significant cytotoxicity against prostate and breast cancer cells . The presence of specific substituents on the oxazepine ring was correlated with enhanced antitumor activity.
The proposed mechanism of action for this class of compounds involves:
- Inhibition of Cell Wall Synthesis : Similar sulfonamides disrupt bacterial cell wall synthesis.
- Interference with DNA Synthesis : Some studies suggest that these compounds may inhibit enzymes involved in DNA replication and repair processes in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide?
- Methodological Answer : Multi-step synthesis typically involves coupling sulfonamide intermediates with substituted dibenzooxazepine derivatives. Key steps include sulfamoylation using sulfonyl chlorides under anhydrous conditions (e.g., DMF as solvent, 0–5°C for 12–24 hours) and subsequent purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Reaction progress is monitored via TLC and LC-MS. For structural analogs, XRPD and DSC/TGA are critical for confirming crystallinity and thermal stability .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves aromatic and sulfonamide proton environments. X-ray powder diffraction (XRPD) confirms crystallinity, while TGA/DSC assesses thermal stability and polymorphic transitions. Mass spectrometry (HRMS-ESI) validates molecular weight, and HPLC (e.g., Chromolith columns) ensures purity (>98%) .
Q. How can computational tools aid in the initial design of this compound’s synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Software like Gaussian or ORCA optimizes reaction conditions (e.g., solvent selection, temperature). Machine learning models trained on reaction databases (e.g., USPTO) suggest viable coupling agents or catalysts. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by narrowing optimal parameters .
Advanced Research Questions
Q. How can contradictory data in reaction yields be systematically resolved?
- Methodological Answer : Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry). Fractional factorial designs isolate interactions between parameters. For example, a Plackett-Burman design minimizes experiments while quantifying the impact of solvent polarity on sulfamoylation efficiency. Data reconciliation via ANOVA and residual analysis identifies outliers .
Q. What strategies optimize the compound’s stability under physiological conditions for pharmacological studies?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Hydrolytic stability is assessed in buffer solutions (pH 1–9). Microsomal incubation (human liver microsomes) evaluates metabolic degradation. Co-solvents (e.g., cyclodextrins) or prodrug modifications enhance solubility and shelf-life .
Q. How can AI-driven simulations improve reactor design for scaling up synthesis?
- Methodological Answer : COMSOL Multiphysics integrates reaction kinetics and fluid dynamics to model heat/mass transfer in batch reactors. AI algorithms (e.g., neural networks) predict optimal mixing speeds and cooling rates. Digital twins of pilot-scale reactors validate scalability by simulating residence time distributions and byproduct formation .
Q. What mechanistic insights explain unexpected byproducts during sulfamoylation?
- Methodological Answer : Use in-situ IR spectroscopy to detect intermediates. DFT calculations map potential side reactions (e.g., sulfonamide hydrolysis or dimerization). Isotopic labeling (e.g., ¹⁸O-water) traces oxygen sources in byproducts. Post-reaction quenching with scavengers (e.g., thiourea) mitigates free-radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
